N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride
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Overview
Description
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride typically involves the reaction of N-methylcyclohexylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methylcyclohexylamine+Chlorosulfonic acid→N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form N-methyl-N-(4-methylcyclohexyl)sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted sulfonamides can be formed.
Hydrolysis Products: The primary hydrolysis product is N-methyl-N-(4-methylcyclohexyl)sulfonamide.
Scientific Research Applications
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and industrial processes .
Comparison with Similar Compounds
Similar Compounds
N-methylsulfamoyl chloride: Similar in structure but lacks the cyclohexyl group.
N-methyl-N-(cyclohexyl)sulfamoyl chloride: Similar but without the methyl group on the cyclohexyl ring.
Uniqueness
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride is unique due to the presence of both the N-methyl and 4-methylcyclohexyl groups. This combination imparts distinct chemical properties, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO2S |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-7-3-5-8(6-4-7)10(2)13(9,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
NFHRQEKRQXVKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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